molecular formula C7H4BrFN2 B6308890 7-Bromo-6-fluoro-1H-indazole CAS No. 1427377-75-0

7-Bromo-6-fluoro-1H-indazole

Cat. No.: B6308890
CAS No.: 1427377-75-0
M. Wt: 215.02 g/mol
InChI Key: ZFBMAPTXKUFDHS-UHFFFAOYSA-N
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Description

The Pivotal Role of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to the field of medicinal chemistry. fluoromart.comgoogle.comnih.govmyskinrecipes.comgoogle.com Their prevalence in nature is mirrored in their extensive use in synthetic drugs, where they form the core of a vast number of therapeutic agents. nih.govgoogle.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including the ability to engage in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. fluoromart.commyskinrecipes.com This structural and functional diversity allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. fluoromart.com Consequently, heterocyclic chemistry is a major focus of drug discovery efforts, leading to the development of novel treatments for a wide array of diseases, including cancer, infectious diseases, and neurological disorders. nih.govgoogle.comnih.gov

Significance of the Indazole Nucleus as a Privileged Scaffold in Bioactive Molecules

Within the broad class of heterocyclic compounds, the indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold". nih.gov This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The indazole core is present in numerous biologically active molecules and approved drugs, demonstrating its versatility and importance in medicinal chemistry. nih.gov Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a common and synthetically accessible motif for the design of new therapeutic agents. nih.gov

Overview of Halogenated Indazole Derivatives and Their Research Importance

The introduction of halogen atoms, such as bromine and fluorine, onto the indazole scaffold can significantly modulate a molecule's biological activity and physicochemical properties. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins. fluoromart.com For instance, the presence of a halogen atom can lead to enhanced potency in kinase inhibitors. Furthermore, halogenated indazoles serve as versatile synthetic intermediates. The bromine and iodine atoms, in particular, are useful handles for further structural modifications through metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. While direct fluorination can be challenging, the incorporation of fluorine often leads to improved metabolic stability and membrane permeability. The strategic placement of halogens on the indazole ring is, therefore, a key strategy in the design of novel bioactive compounds.

Specific Research Focus on 7-Bromo-6-fluoro-1H-indazole within the Context of Advanced Chemical Synthesis and Biological Exploration

The compound this compound has emerged as a molecule of interest for researchers in advanced chemical synthesis and biological exploration. Its structure combines the privileged indazole scaffold with the strategic placement of two different halogen atoms: a bromine atom at the 7-position and a fluorine atom at the 6-position. This unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. google.com The bromine atom provides a reactive site for further functionalization, while the fluorine atom can enhance the compound's biological properties. Although detailed research findings on this compound itself are not extensively published in peer-reviewed literature, its availability from commercial suppliers and its structural similarity to components of patented bioactive molecules suggest its utility as a key intermediate in drug discovery programs. myskinrecipes.comcymitquimica.comcalpaclab.com

Chemical Compound Information

Compound Name
This compound
5-bromo-4-fluoro-1H-indazole
3-fluoro-2-methylaniline (B146951)
4-bromo-3-fluoro-2-methylaniline
1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
2,6-dichlorobenzonitrile (B3417380)
7-bromo-4-chloro-1H-indazol-3-amine
3-aminoindazole
N-Bromosuccinimide
6-bromo-1H-indazole
3-iodo-6-bromo-1H-indazole
Linifanib
Pazopanib
Axitinib
Niraparib (B1663559)
Entrectinib
5-Fluorouracil
6-bromo-4-fluoro-1H-indazole
6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione
4-bromo-7-fluoro-5-methyl-1H-indazole
6-Bromo-4-(7-fluoro-1H-indazol-4-yl)-7-methyl-3-pyridin-1-ium-1-yl-1H-1,5-naphthyridin-2-one
4-bromo-1H-indazole
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol
1H-indazole-3-amine
6-aminoindazole
N-(4-fluorobenzyl)-1H-indazol-6-amine
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
6-Bromo-7-fluoro-1-methyl-1H-indazole

Chemical Data Table for this compound

PropertyValueSource
Molecular Formula C₇H₄BrFN₂ myskinrecipes.com
Molecular Weight 215.02 g/mol myskinrecipes.com
CAS Number 1427377-75-0 myskinrecipes.com
Appearance Solid cymitquimica.com
Purity ≥97% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMAPTXKUFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Characterization of Halogenated Indazole Systems

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

A variety of spectroscopic methods are employed to determine the intricate molecular structure of 7-Bromo-6-fluoro-1H-indazole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives, providing detailed information about the chemical environment of individual atoms. researchgate.net For halogenated indazoles, multinuclear NMR, including ¹H, ¹³C, ¹⁵N, and solid-state techniques, offers a comprehensive picture of the molecular framework. researchgate.netnih.gov

¹H-NMR and ¹³C-NMR: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of substituents on the indazole ring. In related fluorinated indazole systems, the fluorine atom's strong electron-withdrawing nature significantly influences the chemical shifts of nearby protons and carbons. nih.gov For instance, in 6,7-difluoro-3-methyl-1H-indazole, the fluorine atoms cause distinct downfield shifts and characteristic C-F coupling constants. nih.gov While specific spectral data for this compound is not extensively published in peer-reviewed literature, data for analogous compounds allows for the prediction of its spectral features. For example, the protons on the benzene (B151609) ring of substituted indazoles typically appear in the range of δ = 7.12-7.76 ppm. researchgate.net The proton at position 3 (H-3) is expected to be a singlet or a doublet with a small coupling constant, appearing around δ = 7.98-8.04 ppm. researchgate.net

¹⁴N and ¹⁵N NMR: Nitrogen NMR provides direct insight into the electronic structure of the pyrazole (B372694) portion of the indazole ring. The chemical shifts of N1 and N2 are indicative of the tautomeric form and the nature of substituents. nih.gov Studies on nitro-substituted indazoles have shown that GIAO calculations can accurately predict ¹⁵N chemical shifts, aiding in the correct assignment of isomers. nih.gov

Solid-State CPMAS NMR: Solid-state Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is particularly useful for studying the structure of these compounds in their solid form, providing information that can be compared with crystallographic data. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H13.0 - 13.5 (N-H)br s-
8.0 - 8.2 (H-3)s-
7.5 - 7.7 (H-4)dJ(H,F) ≈ 7-9
7.2 - 7.4 (H-5)tJ(H,H) ≈ 8-9
¹³C~140 (C-3)s-
~115 (C-3a)dJ(C,F) ≈ 15-20
~120 (C-4)dJ(C,F) ≈ 5-7
~125 (C-5)s-
~150 (C-6)dJ(C,F) ≈ 240-250
~110 (C-7)dJ(C,F) ≈ 20-25
~135 (C-7a)s-

Note: This data is predicted based on the analysis of similar halogenated indazole compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In halogenated indazoles, characteristic vibrational frequencies can be assigned to specific bonds. For example, the N-H stretching vibration in 1H-indazoles typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are observed in the 1400-1650 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower frequencies, typically in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively. In a study of a bromo-chloro substituted quinazolinone, the C-Br stretching absorption was observed at 576 cm⁻¹. sigmaaldrich.com

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3300N-H StretchIndazole N-H
1600-1650C=C StretchAromatic Ring
1450-1550C=N StretchPyrazole Ring
1000-1200C-F StretchAryl Fluoride (B91410)
500-600C-Br StretchAryl Bromide

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound (C₇H₄BrFN₂), the expected exact mass is approximately 214.96 g/mol . The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to analyze the purity of indazole derivatives and to identify products in reaction mixtures. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, which provides further structural information. Common fragmentation patterns for indazoles involve the loss of N₂ and subsequent cleavage of the benzene ring.

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption of 1H-indazole on silver surfaces, revealing that the molecule interacts with the metal via its nitrogen atoms and the π-system of the ring. google.com The Raman spectrum of this compound would be expected to show characteristic bands for the indazole ring vibrations, as well as vibrations corresponding to the C-Br and C-F bonds.

Solid-State Structural Analysis via Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the structures of several related halogenated indazoles have been determined. myskinrecipes.com These studies reveal key structural features such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For instance, the crystal structure of a 7-bromo-1H-indazole derivative confirmed the position of the bromine atom and provided detailed information about the molecular geometry. nih.gov Analysis of these related structures allows for a reliable prediction of the solid-state conformation and packing of this compound. It is expected that the molecules would form dimers or chains in the solid state through N-H···N hydrogen bonds.

Biological and Pharmacological Investigations of 7 Bromo 6 Fluoro 1h Indazole Derivatives

Anticancer Potential and Mechanisms of Action

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are cornerstone strategies in anticancer drug development. While direct studies on 7-bromo-6-fluoro-1H-indazole derivatives are not prominent, research on other indazole derivatives highlights the potential of this chemical class to act as anticancer agents through these mechanisms.

For instance, a series of 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells. nih.gov One promising compound from this series, compound 6o , was found to induce apoptosis in a concentration-dependent manner in K562 chronic myeloid leukemia cells. nih.gov Similarly, other research has noted that the anticancer activity of 6-bromo-1H-indazole is linked to the inhibition of cellular pathways responsible for cell cycle progression and apoptosis. researchgate.net The investigation of N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole also identified a compound with significant pro-apoptotic activity in leukemia and breast cancer cell lines, which was associated with a reduction in the mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway. mdpi.com

These findings suggest that derivatives of this compound could be promising candidates for anticancer research, with a likely mechanism of action involving the induction of apoptosis and cell cycle arrest.

Targeting Specific Molecular Pathways (e.g., Bcl2 family, p53/MDM2 pathway, Tyrosine Kinase Inhibitors, HDAC6 inhibition)

Modern anticancer strategies often involve targeting specific molecules that are crucial for cancer cell survival and proliferation. The indazole scaffold has proven to be a versatile framework for developing inhibitors of several such targets.

Bcl2 Family and p53/MDM2 Pathway: The Bcl2 family of proteins are key regulators of apoptosis, while the p53 tumor suppressor protein and its negative regulator MDM2 form a critical pathway in cancer. Research on 1H-indazole-3-amine derivatives has confirmed their potential to inhibit Bcl2 family members and interfere with the p53/MDM2 pathway, leading to cancer cell death. nih.gov

Tyrosine Kinase Inhibitors (TKIs): Tyrosine kinases are a large family of enzymes that are often dysregulated in cancer. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov Pazopanib, an FDA-approved TKI for renal cell carcinoma, features an indazole core, demonstrating the scaffold's success in this area. nih.gov Furthermore, derivatives of 1H-indazole have been designed that show potent inhibitory activity against specific tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.gov

HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is another important target in cancer therapy. While specific studies on this compound derivatives as HDAC6 inhibitors are lacking, the broader class of mercapto acetamide-containing compounds, which can be hybridized with an indazole core, are known to be effective histone deacetylase inhibitors. nih.gov

The established success of various indazole derivatives in targeting these critical cancer pathways provides a strong impetus for synthesizing and evaluating this compound derivatives for similar activities.

Anti-Inflammatory Activities and Therapeutic Relevance

Antimicrobial Spectrum of Action (Antibacterial, Antifungal)

The indazole nucleus is a core component of compounds investigated for their antimicrobial properties. nih.gov Studies on various indazole derivatives have demonstrated a spectrum of activity against both bacteria and fungi.

Research on 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core showed that several of the synthesized compounds expressed moderate to good antimicrobial inhibition compared to standard drugs. researchgate.net Another study on newly synthesized pyrazoles and indazoles found that some indazole derivatives displayed antibacterial activity, particularly against Enterococcus faecalis, Staphylococcus aureus, and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com Furthermore, the broad biological profile of indazoles includes activity against various microbial pathogens. nih.govresearchgate.net

These findings suggest that the this compound scaffold is a promising starting point for the development of novel antibacterial and antifungal agents.

Indazole Derivative ClassTarget Organism(s)Observed ActivityReference
6-Bromo-1H-indazole-1,2,3-triazole derivativesBacteria and FungiModerate to good inhibition researchgate.net
2-(4-(Trifluoromethoxy)phenyl)-2H-indazoleEnterococcus faecalisSome antibacterial activity mdpi.com
Indazole Derivative 5 S. aureus, S. epidermidisMIC values of 64-128 µg/mL mdpi.com

Exploration of Other Diverse Biological Activities

The versatility of the indazole scaffold extends beyond anticancer, anti-inflammatory, and antimicrobial activities.

Anti-HIV and Antiarrhythmic Properties

The indazole nucleus is a structural motif found in compounds with a wide range of pharmacological activities, including anti-HIV and antiarrhythmic properties. nih.gov Indazole-containing compounds have been investigated for their potential as HIV protease inhibitors. fluoromart.com While specific research into this compound derivatives for these particular activities has not been identified, the known diversity of the indazole scaffold suggests that these are viable areas for future research.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibitors are used to treat neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov Several studies have demonstrated that indazole derivatives are potent MAO inhibitors.

A study of C5- and C6-substituted indazole derivatives found that all tested compounds were submicromolar inhibitors of human MAO-B, with some C5-substituted derivatives showing exceptional potency (IC₅₀ values from 0.0025–0.024 µM). researchgate.net Although this study did not include this compound, it strongly indicates that the indazole core is highly suitable for the design of potent and selective MAO-B inhibitors. The research also noted that a competitive mode of inhibition was observed for a selected indazole derivative. researchgate.net The potential for this class of compounds in treating neurodegenerative diseases warrants the investigation of this compound derivatives for MAO inhibition.

Indazole Derivative ClassTarget EnzymePotency (IC₅₀)Reference
C5-substituted indazolesHuman MAO-B0.0025–0.024 µM researchgate.net
C6-substituted indazoles (Compound 5c )Human MAO-A0.745 µM researchgate.net

Anticonvulsant Applications

The indazole nucleus has been identified as a promising scaffold in the development of anticonvulsant agents. Research has shown that indazole itself exhibits potential anticonvulsant properties. nih.gov Studies in mice have demonstrated its efficacy in inhibiting convulsions induced by pentylenetetrazole, electroshock, and strychnine. nih.gov The anticonvulsant profile of indazole shows similarities to that of gabapentin (B195806) and the AMPA/kainate antagonist NBQX. nih.gov These findings suggest that the indazole core structure is a viable starting point for the design of new anticonvulsant drugs.

While direct studies on this compound derivatives for anticonvulsant activity are not extensively documented, the established activity of the parent indazole suggests that its derivatives could also possess similar or enhanced properties. The development of novel anticonvulsants is a critical area of research, aiming for higher potency and lower toxicity. nih.gov The exploration of various heterocyclic systems, including thiazole (B1198619) and imidazole (B134444) derivatives, has yielded compounds with significant anticonvulsant effects in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govbiointerfaceresearch.commdpi.com This broader context underscores the potential of nitrogen-containing heterocyclic compounds, such as the derivatives of this compound, in the search for new and effective treatments for epilepsy.

Seizure Model Effect of Indazole Reference
Pentylenetetrazole-induced convulsionsInhibitory nih.gov
Electroshock-induced convulsionsInhibitory nih.gov
Strychnine-induced convulsionsInhibitory nih.gov
Bicuculline-induced convulsionsNo inhibition nih.gov
Picrotoxin-induced convulsionsNo inhibition nih.gov

Rho Kinase Inhibition and Associated Therapeutic Implications

Derivatives of the indazole scaffold have been extensively investigated as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govresearchgate.net ROCK inhibitors have significant therapeutic potential in a variety of diseases, particularly cardiovascular conditions like hypertension. mdpi.comnih.gov The Rho/ROCK pathway is crucial in regulating vascular tone, endothelial function, and inflammation. nih.gov

Research has led to the discovery of potent indazole-based ROCK inhibitors. For instance, optimization of an initial lead compound, DL0805 (5-Nitro-1H-indazole-3-carbonitrile), resulted in analogues with significantly improved activity. mdpi.com Specifically, N-substituted prolinamido indazole derivatives have shown promise. Molecular docking studies have provided insights into the binding mechanism, indicating that the indazole ring interacts with key residues in the active site of ROCK I, such as Met 156. nih.govmdpi.com The development of these inhibitors highlights the importance of the indazole scaffold for ROCK I activity. mdpi.com The therapeutic applications of ROCK inhibitors extend to conditions such as stroke, asthma, and glaucoma. mdpi.com Fasudil is a clinically approved ROCK inhibitor used for cerebral vasospasm. nih.govtandfonline.comfrontiersin.org

Compound Target Activity (IC50) Reference
DL0805ROCK I6.7 μM mdpi.com
Analogue 4aROCK I0.27 μM mdpi.com
Analogue 4bROCK I0.17 μM mdpi.com

Antioxidant Efficacy

Indazole derivatives have been studied for their potential antioxidant properties. The anti-inflammatory and free-radical scavenging activities of indazole and its derivatives have been demonstrated in various in vitro assays. nih.gov These studies have shown that indazole compounds can inhibit cyclooxygenase-2 (COX-2), pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and scavenge free radicals. nih.gov

The antioxidant capacity of heterocyclic compounds is an area of active research. For example, studies on benzimidazole (B57391) hydrazone derivatives have shown that the position and number of hydroxyl groups on the aryl ring significantly influence their antioxidant activity, as measured by DPPH, FRAP, and ORAC assays. nih.gov Similarly, fluorescein (B123965) derivatives are recognized for their antioxidant activity, which contributes to their potential as therapeutic agents. nih.gov Although specific data on the antioxidant efficacy of this compound is limited, the known antioxidant potential of the broader indazole class suggests this would be a fruitful area for further investigation.

Assay Effect of Indazole Derivatives Reference
Cyclooxygenase-2 (COX-2) inhibitionInhibitory nih.gov
Pro-inflammatory cytokine inhibition (TNF-α, IL-1β)Inhibitory nih.gov
Free radical scavenging (LPO, DPPH, NO)Scavenging activity nih.gov

Modulation of Transient Receptor Potential A1 (TRPA1)

A series of 1H-indazole derivatives have been identified as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.govresearchgate.net TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is considered a key target for the development of analgesic drugs to treat chronic and inflammatory pain. researchgate.netmdpi.com

Medicinal chemistry efforts have led to the discovery of potent indazole-based TRPA1 antagonists. novartis.com Structure-activity relationship (SAR) studies revealed that substitutions at the C3 and C6 positions of the indazole core are important for inhibitory activity. nih.gov For example, compounds 168 and 169 demonstrated significant activity against human TRPA1 with IC50 values of 20 nM and 686 nM, respectively. nih.gov Computational docking models suggest that these compounds bind within the S5 region of the TRPA1 channel. nih.govresearchgate.net The development of these antagonists, which have shown efficacy in rodent models of inflammatory pain, underscores the therapeutic potential of indazole derivatives in pain management. researchgate.netnovartis.com

Compound Target Activity (IC50) Reference
Compound 168hTRPA120 nM nih.gov
Compound 169hTRPA1686 nM nih.gov
Compound 31 (6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole)TRPA10.015 µM researchgate.netnovartis.com

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

The indazole scaffold is a key pharmacophore in the design of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy. nih.govnih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. rsc.orgnih.gov Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites, allowing cancer cells to evade the immune system. nih.govnih.gov

Several indazole derivatives have been developed as potent IDO1 inhibitors. nih.gov SAR studies have shown that substituents at the C3, C4, and C6 positions of the 1H-indazole ring play a crucial role in their inhibitory activity. nih.gov For instance, 3-substituted 1H-indazoles, such as compounds 121 and 122, have demonstrated potent IDO1 inhibition with IC50 values of 720 nM and 770 nM, respectively. nih.gov The 1H-indazole motif is thought to interact with the ferrous ion of the heme group and the hydrophobic pocket of the enzyme. nih.gov The development of these inhibitors is a promising strategy for cancer treatment, often in combination with other immunotherapies. nih.govnih.govnih.gov

Compound Target Activity (IC50) Reference
Compound 121IDO1720 nM nih.gov
Compound 122IDO1770 nM nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Halogen Substitution (Bromine and Fluorine) on Biological Activity

Halogens, such as bromine and fluorine, are frequently incorporated into drug candidates to enhance their biological profiles. Their presence on the indazole ring of 7-Bromo-6-fluoro-1H-indazole significantly influences its efficacy, selectivity, and interactions with biological targets.

The specific placement of halogen atoms on the indazole scaffold is a key determinant of a drug's efficacy and selectivity. For instance, in the development of inhibitors for enzymes like cyclooxygenase (COX), the position of substituents on the indazole ring can dramatically alter inhibitory activity. Studies on related indazole derivatives have shown that modifications at different positions can lead to significant variations in their biological effects. researchgate.net

The bromine atom at position 7 and the fluorine atom at position 6 of the indazole ring in this compound are strategically placed to modulate its binding affinity and selectivity for specific biological targets. The development of highly functionalized indazoles often involves regioselective substitution, highlighting the importance of precise halogen placement. nih.gov

Importance of the Indazole Scaffold in Specific Target Binding and Affinity

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. mdpi.comresearchgate.net Its unique bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a versatile framework for designing drugs that can bind with high affinity to various biological targets. nih.gov

The indazole core can engage in multiple types of interactions with target proteins, including hydrogen bonding and π-π stacking, which are crucial for stable and specific binding. tandfonline.com For instance, in the design of kinase inhibitors, the indazole fragment has been successfully used as a hinge-binder, interacting with the ATP-binding pocket of the enzyme. tandfonline.com The indazole scaffold's ability to serve as a versatile and effective anchor for targeted therapies underscores its importance in the design of novel drug candidates. longdom.orgnih.govnih.gov

Effect of Peripheral Substituents on Biological Profiles

The biological activity of indazole-based compounds can be further fine-tuned by introducing various substituents at different positions on the indazole ring.

Substituent Effect on Biological Profile Example
Nitro (NO2)Can significantly enhance anticancer activity. rsc.orgIridium complexes with a nitro group showed the highest anticancer activity in a study. rsc.org
EthoxyCan be modified to improve potency and other drug-like properties.Not specifically detailed in the provided context.
Diverse Aromatic GroupsCan be used to explore different binding pockets and improve affinity.Phenyl and other aromatic groups are commonly used in drug design to enhance binding.

The introduction of a nitro group, for example, has been shown to increase the anticancer activity of certain metal-based complexes. rsc.org Similarly, the addition of various aromatic groups can be used to probe the binding pockets of target proteins and optimize the compound's affinity and selectivity. The strategic placement of these and other substituents allows for the precise modulation of the biological profile of indazole derivatives. nih.gov

Ligand Design and Scaffold Hopping Approaches for Novel Indazole Derivatives

The development of new and improved indazole-based drugs often involves innovative approaches such as rational ligand design and scaffold hopping.

Rational Ligand Design: This approach uses computational methods to design molecules with a high affinity for a specific biological target. longdom.org By understanding the structure of the target's binding site, researchers can design indazole derivatives with complementary shapes and chemical properties, leading to more potent and selective drugs.

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a different scaffold, such as an indazole ring, while retaining the key binding interactions. nih.govrsc.org This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. mdpi.com

These advanced design strategies, combined with a deep understanding of structure-activity relationships, are driving the development of the next generation of indazole-based therapeutics. nih.govtandfonline.com

Computational Chemistry and Molecular Modeling Applications in 7 Bromo 6 Fluoro 1h Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromo-6-fluoro-1H-indazole, while the compound itself is often a starting material or fragment, its core indazole structure is crucial for interactions within the binding sites of biological targets.

A notable example is in the development of inhibitors for the c-MET receptor, a target in cancer therapy. In a structure-based drug design campaign, an indazole moiety, incorporated into a lead compound, was identified as a key interacting fragment. acs.org Although the research started with a different fragment, the design incorporating an indazole ring led to a significant breakthrough in binding potency. acs.org

A co-crystal structure of the resulting inhibitor (compound 15 ) in complex with the D1228V mutant of c-MET revealed the precise interactions. acs.org The indazole group was positioned to form a strong hydrogen bond with the backbone NH of residue Arginine 1227 (R1227). acs.org Furthermore, the N-1 position of the indazole ring participated in an intricate, water-bridged hydrogen-bonding network involving the side chain of Lysine 1110 (K1110) and the backbone carbonyl of Leucine 1225 (L1225). acs.org This detailed understanding of ligand-target interactions at an atomic level is fundamental for optimizing inhibitor affinity and selectivity.

Table 1: Key Molecular Interactions of an Indazole-Based Inhibitor with c-MET

Interacting Ligand Group Target Residue/Molecule Type of Interaction
Indazole Moiety R1227 (backbone NH) Hydrogen Bond
Indazole N-1 Position Water Molecule II Hydrogen Bond
Water Molecule II L1225 (backbone C=O) Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (such as physicochemical properties, electronic properties, or 3D features) and the experimentally measured activity of a series of compounds.

While no specific QSAR studies have been published for a series of this compound analogs, this methodology represents a powerful tool for future research. Should a series of derivatives be synthesized and tested for a particular biological activity, a QSAR model could be developed. For instance, researchers could:

Synthesize a library of analogs by modifying substituents on the indazole ring.

Measure their biological activity (e.g., IC₅₀ values against a specific enzyme).

Calculate a range of molecular descriptors for each analog (e.g., LogP, molecular weight, polar surface area, electronic charges).

Use statistical methods to build an equation that quantitatively describes how these descriptors influence activity.

Such a model would enable the prediction of activity for new, unsynthesized analogs, helping to prioritize the most promising compounds for synthesis and reducing the need for extensive experimental screening.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Tautomeric Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular geometry, orbital energies, electrostatic potential, and chemical reactivity.

For this compound, DFT calculations could be employed to:

Analyze Electronic Structure: Determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability.

Predict Reactivity: The calculated electrostatic potential map can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with other reagents.

Study Tautomerism: Indazoles can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable. nih.gov DFT calculations can precisely quantify the energy difference between the 1H and 2H tautomers of this compound, confirming the predominant form in different environments and providing insight into its hydrogen bonding capabilities, which are critical for receptor binding. acs.org

Although specific DFT studies on this compound are not currently available in the literature, this computational method remains highly relevant for a deeper understanding of its fundamental chemical properties.

Predictive Modeling for Biological Activity and Lead Identification

Predictive modeling in drug discovery uses computational methods to forecast the biological activity and pharmacokinetic properties of candidate molecules before they are synthesized. This approach is central to identifying and optimizing lead compounds.

In the development of c-MET inhibitors, predictive modeling played a crucial role in optimizing the initial indazole-containing hit. nih.gov Researchers used a sophisticated method called Free Energy Perturbation (FEP) to predict the change in binding affinity (ΔG) that would result from modifying the indazole scaffold. nih.gov

The FEP calculations predicted that adding a nitrile group at the 3-position and a fluoro group at the 5-position of the indazole ring would significantly improve binding affinity. nih.gov This prediction was confirmed experimentally when the resulting compound (22 ) showed a substantial improvement in potency, with Kd values of 87 nM and 11 nM against wild-type and mutant c-MET, respectively. nih.gov In contrast, the model correctly predicted that a 6-fluoro analogue would have a weaker binding affinity. nih.gov This use of predictive modeling allowed the team to bypass the synthesis of less promising compounds and focus resources on candidates with the highest probability of success.

Table 2: FEP Predicted vs. Experimental Outcomes for Indazole Analogs

Indazole Analog Predicted Change in Binding Energy (ΔG) Experimental Outcome
6-Fluoro Analog (20 ) +0.750 kcal/mol Weaker binding affinity

Rational Drug Design and Optimization of this compound Analogs through In Silico Methods

Rational drug design involves the deliberate, structure-based creation of new medicines. The journey from a simple fragment like this compound to a potent and selective drug candidate is a prime example of this process, heavily guided by in silico methods.

The optimization of the c-MET inhibitor provides a clear case study:

Initial Hit and Binding Site Analysis: The process began with a fragment-based screen. nih.gov Computational analysis of the c-MET binding pocket using tools like SiteMap and WaterMap identified key hydrophobic and hydrogen-bonding regions, including an important water molecule. acs.org

Scaffold Hopping and Lead Generation: This analysis inspired the replacement of an initial phenyl ring with a bicyclic indazole moiety. The goal was for the indazole to mimic or displace the key water molecule and form new, favorable interactions. This rational decision led to the first major breakthrough in potency with compound 15 . acs.org

In Silico-Guided Optimization: With the indazole core established, FEP simulations were used to explore various substitutions on the ring to maximize binding affinity. nih.gov As mentioned, these predictions accurately guided the selection of nitrile and fluoro substituents, leading to the highly potent compound 22 . nih.gov

This iterative cycle of computational prediction, chemical synthesis, and experimental validation demonstrates the power of in silico methods. They enable the transformation of a basic chemical building block into a highly optimized lead compound by providing a rational basis for each design decision, ultimately accelerating the discovery of new potential therapeutics.

Advanced Analytical Techniques in Pharmaceutical Research and Development of Indazole Compounds

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for separating and quantifying 7-Bromo-6-fluoro-1H-indazole from reaction mixtures, identifying impurities, and assessing its stability under various conditions.

High-Performance Liquid Chromatography (HPLC) in Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of pharmaceutical compounds. rroij.comijpsr.comijtsrd.com A stability-indicating HPLC method can separate the intact compound from any degradation products or process-related impurities, which is a regulatory requirement. rroij.comchromatographyonline.com For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. researchgate.netijsra.netrjptonline.org

The development of such a method involves a systematic evaluation of columns, mobile phases, and detector settings to achieve optimal separation. vscht.cz Given the compound's aromatic nature and halogen substituents, a C18 column is often a suitable starting point. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure the elution of all components within a reasonable time. nih.gov UV detection is appropriate due to the chromophoric nature of the indazole ring system.

A hypothetical, optimized HPLC method for the purity analysis of this compound is presented below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)

This method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment. rjptonline.org

Gas Chromatography (GC) for Volatile Compound and Impurity Profiling

Gas Chromatography (GC), particularly with a headspace sampler (HS-GC), is the standard technique for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process. chromatographyonline.comdergipark.org.trnih.gov The manufacturing process of this compound may involve solvents like toluene, dimethylformamide (DMF), or various alcohols, which must be controlled to within strict limits defined by pharmaceutical guidelines (ICH Q3C). rroij.com

In a typical HS-GC analysis, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. researchgate.net This prevents non-volatile matrix components from contaminating the instrument. A flame ionization detector (FID) is commonly used for its robust and linear response to most organic compounds. dergipark.org.tr The method would involve a capillary column, such as a DB-624 or equivalent, which is designed for separating volatile organic compounds.

Table 2: Hypothetical GC-HS Method for Residual Solvent Analysis in this compound

ParameterCondition
Instrument Headspace Gas Chromatograph with FID
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, 35 cm/sec linear velocity
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
Injector Temp. 140 °C
Detector Temp. 250 °C
Headspace Temp. 80 °C
Sample Diluent Dimethyl sulfoxide (B87167) (DMSO)

This technique is also valuable for impurity profiling of any volatile side products or starting materials that may be present in the final intermediate. thermofisher.combibliotekanauki.pl

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions and for preliminary screening of fractions during purification. rsc.org In the synthesis of indazole derivatives, TLC can quickly confirm the consumption of starting materials and the formation of the desired product. nih.gov

For this compound, a silica (B1680970) gel TLC plate would be used as the stationary phase. A mobile phase, or eluent, consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is chosen to achieve good separation between the starting materials, product, and any byproducts. The spots are visualized under a UV lamp (typically at 254 nm) or by using a chemical staining agent. nih.govepfl.ch

Table 3: Example TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ Aluminum Sheet
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)
Visualization UV light (254 nm)
Hypothetical R_f Value (Product) ~0.4
Hypothetical R_f_ Value (Precursor) ~0.6

The relative retention factor (R_f_) value for each spot provides a quick assessment of the reaction's status, guiding decisions on reaction time and purification strategies.

Spectroscopic Techniques for Investigating Drug-Target Interactions and Stability

Spectroscopic methods are powerful tools for probing the interactions of small molecules with biological targets and for assessing compound stability at a molecular level.

Surface Plasmon Resonance (SPR) for Real-Time Biomolecular Interaction Studies

Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the binding kinetics and affinity of interactions between a small molecule (analyte) and a larger biomolecule (ligand), such as a protein. nih.govspringernature.comnih.gov As this compound is a fragment used in drug discovery, SPR is an ideal tool for screening its binding against potential protein targets. acs.orgnih.govtandfonline.com

In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule, in this case, this compound, is flowed over the surface. nih.govspringernature.com Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of the association rate constant (kₐ), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D). nih.gov

Table 4: Representative Kinetic Data from an SPR Analysis of this compound Binding to a Target Protein

Analyte Concentration (µM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (µM)
101.5 x 10³3.0 x 10⁻²20
251.6 x 10³3.1 x 10⁻²19.4
501.5 x 10³2.9 x 10⁻²19.3
1001.4 x 10³3.0 x 10⁻²21.4
Average 1.5 x 10³ 3.0 x 10⁻² 20.0

The data generated from SPR is crucial for lead identification and optimization in fragment-based drug discovery, providing a quantitative measure of a compound's binding potency. researchgate.netnih.govbio-rad.com

Fluorescence Spectroscopy for Detecting Biomolecular Interactions

Fluorescence spectroscopy is another highly sensitive technique used to study the binding of a ligand to a protein. springernature.comnih.govresearchgate.net Many proteins contain naturally fluorescent amino acids, primarily tryptophan, whose fluorescence is sensitive to its local environment. acs.orgnih.govnih.gov When a small molecule like this compound binds to a protein near a tryptophan residue, it can cause a change in the fluorescence signal, a phenomenon known as fluorescence quenching. mdpi.comacs.org

By titrating a protein solution with increasing concentrations of the ligand and measuring the decrease in fluorescence intensity, a binding curve can be generated. From this curve, the binding affinity (K_D) can be calculated. nih.govlboro.ac.uk This method provides valuable confirmation of a binding interaction and is complementary to techniques like SPR. researchgate.net

Table 5: Illustrative Data from a Tryptophan Fluorescence Quenching Assay

Ligand Conc. (µM)Fluorescence Intensity (a.u.)% Quenching
098.50%
585.213.5%
1074.324.6%
2060.139.0%
5042.856.5%
10031.568.0%
Calculated K_D25 µM

Fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET), are versatile, require small amounts of material, and can be adapted for high-throughput screening, making them a vital part of the drug discovery toolkit. creative-bioarray.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Characterization

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net The technique works by irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. researchgate.net For a compound like this compound, XPS is invaluable for confirming the presence and chemical environment of its constituent atoms (Carbon, Nitrogen, Bromine, and Fluorine) on the surface of a solid sample.

The binding energy of an emitted electron is characteristic of the element and its oxidation state. Shifts in these binding energies, known as chemical shifts, provide detailed information about the bonding environment of the atoms. For instance, the C1s spectrum can be deconvoluted to distinguish between carbon atoms in the aromatic ring and those bonded to nitrogen. Similarly, the N1s spectrum helps in understanding the pyrazole (B372694) ring chemistry. The presence of electronegative fluorine and bromine atoms will induce significant chemical shifts in the adjacent carbon atoms, which can be precisely measured.

In the context of pharmaceutical development, XPS can be used to:

Verify the surface chemistry of the synthesized active pharmaceutical ingredient (API).

Detect surface contaminants or changes in the chemical state due to degradation or interaction with excipients.

Analyze the surface of modified indazole derivatives, for example, after covalent attachment to a polymer or nanoparticle. nih.gov

A study on imidazolium-based ionic liquids, which share structural similarities with the indazole ring, demonstrated the power of angle-resolved XPS to determine the orientation of molecules at the liquid surface, an application that could be extended to understand the surface behavior of indazole derivatives. nih.gov

Below is a table representing the expected core-level binding energies for the elements in this compound. Actual values would be determined experimentally and can vary slightly based on the specific chemical environment and instrument calibration.

Table 1: Representative XPS Binding Energies for this compound

Element Core Level Expected Binding Energy (eV) Information Provided
Carbon C 1s ~284.8 - 288.0 Distinguishes between C-C/C-H, C-N, C-F, and C-Br bonds.
Nitrogen N 1s ~399.0 - 401.0 Provides information on the chemical state of nitrogen atoms in the indazole ring.
Bromine Br 3d ~70.0 - 71.0 Confirms the presence of bromine and its covalent bonding state.

X-ray Fluorescence (XRF) for Elemental Composition Analysis

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. news-medical.net When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and become excited, causing the ejection of inner-shell electrons. The resulting vacancy is filled by an outer-shell electron, and the energy difference is released as a secondary (or fluorescent) X-ray. Each element emits fluorescent X-rays at a unique, characteristic energy, allowing for qualitative and quantitative analysis. malvernpanalytical.com

For this compound, XRF is a powerful tool for confirming the presence and quantifying the amount of bromine. nih.govosti.gov This is particularly important for quality control during synthesis and in the final drug substance, ensuring the correct stoichiometry of this key halogen. The technique can also be used to detect the presence of other elements, including fluorine, although lighter elements are generally more challenging to measure with high precision. nih.gov Furthermore, XRF is highly effective for screening for elemental impurities, such as residual metal catalysts (e.g., Palladium, Copper) that may have been used in the synthesis of the indazole ring. news-medical.netmalvernpanalytical.com

The advantages of XRF in a pharmaceutical setting include its speed, minimal sample preparation, and non-destructive nature, which preserves the sample for other analyses. news-medical.net A German study highlighted the utility of wavelength-dispersive XRF for the determination of bromine in pharmaceutical substances, noting detection limits as low as 3 parts per million (ppm) in a light matrix. nih.gov

The following table lists the characteristic X-ray emission lines for the halogen elements present in this compound.

Table 2: Characteristic X-ray Emission Energies for Halogens in this compound

Element Atomic Number (Z) Kα1 Line Energy (keV) Kβ1 Line Energy (keV)
Fluorine 9 0.677 0.677

Application in Pharmacokinetic (PK) and Drug Metabolism Studies

Pharmacokinetic (PK) studies, which describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to drug development. Drug metabolism studies identify the biochemical transformations a drug undergoes in the body, which is critical for understanding its efficacy and safety profile. For indazole derivatives, these studies are essential to predict their behavior in vivo. nih.govresearchgate.net

While specific PK and metabolism data for this compound are not extensively published, insights can be drawn from studies on related halogenated and indazole-containing compounds. The metabolic fate of such compounds is typically investigated using in vitro models, such as human liver microsomes (HLMs), followed by in vivo studies. nih.govdtic.mil

For a compound like this compound, several metabolic pathways can be anticipated:

Oxidation: Hydroxylation of the indazole or benzene (B151609) ring is a common metabolic pathway, catalyzed by cytochrome P450 enzymes. nih.gov

N-Dealkylation: If the indazole nitrogen is substituted, dealkylation can occur.

Glucuronidation: The addition of a glucuronic acid moiety to the parent drug or its metabolites is a major phase II metabolic route that increases water solubility and facilitates excretion. nih.gov

Dehalogenation: The carbon-bromine and carbon-fluorine bonds may be subject to metabolic cleavage. Oxidative defluorination has been identified as a metabolic pathway for other fluorinated indazole compounds. nih.gov

A study on the metabolism of indazole-3-carboxamide synthetic cannabinoids in HLMs identified hydroxylation, hydrolysis, and glucuronidation as the major biotransformations. nih.gov Another study on bromo-indazole derivatives suggested that such compounds undergo computational pharmacokinetic evaluation as part of their development as potential therapeutic agents. researchgate.net

The potential metabolites of this compound would be identified using high-resolution mass spectrometry techniques, such as LC-MS/MS or UHPLC-Orbitrap MS.

Table 3: Plausible Metabolic Pathways and Potential Metabolites of this compound

Metabolic Reaction Potential Metabolite Structure Analytical Detection Method
Aromatic Hydroxylation Hydroxy-7-bromo-6-fluoro-1H-indazole LC-MS/MS
Oxidative Debromination 6-Fluoro-7-hydroxy-1H-indazole LC-MS/MS
Oxidative Defluorination 7-Bromo-6-hydroxy-1H-indazole LC-MS/MS
N-Glucuronidation This compound-N-glucuronide LC-MS/MS

Quality Control and Impurity Profiling in Pharmaceutical Development

The identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of pharmaceutical development mandated by regulatory agencies like the ICH and FDA. ijpsjournal.comresearchgate.net Impurity profiling ensures the safety, efficacy, and quality of the final medication. pharmaguideline.com Impurities can originate from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the API, or interactions with excipients. pharmaguideline.comclearsynth.com

For this compound, a thorough impurity profiling strategy would be essential. The synthesis of substituted indazoles can involve multiple steps and reagents, creating a potential for various process-related impurities. nih.govchim.it For example, incomplete halogenation could lead to the presence of 6-fluoro-1H-indazole or 7-bromo-1H-indazole. Positional isomers, where the bromine and fluorine atoms are at different locations on the indazole ring, are also potential impurities that must be controlled.

Common analytical techniques for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight and fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.

Regulatory guidelines, such as ICH Q3A, set thresholds for the reporting, identification, and qualification of impurities. researchgate.net

Table 4: Potential Synthesis-Related Impurities in this compound

Impurity Name Potential Source Typical Analytical Technique
6-Fluoro-1H-indazole Incomplete bromination of a fluorinated precursor. HPLC, LC-MS
7-Bromo-1H-indazole Incomplete fluorination of a brominated precursor. HPLC, LC-MS
Positional Isomers (e.g., 5-Bromo-6-fluoro-1H-indazole) Non-specific halogenation reactions. HPLC, LC-MS, NMR
Unreacted Starting Materials Incomplete reaction during the final synthesis step. HPLC
Residual Solvents Solvents used during synthesis and purification. Gas Chromatography (GC)

Characterization of Polymer-Based Drug Delivery Systems Utilizing Indazole Derivatives

Polymer-based drug delivery systems, such as nanoparticles, microparticles, and polymersomes, offer significant advantages for improving the therapeutic performance of drugs. researchgate.netnih.gov These systems can enhance solubility, protect the drug from degradation, provide controlled or sustained release, and enable targeted delivery to specific tissues or cells. mdpi.com For indazole derivatives like this compound, encapsulation within a polymeric carrier could be a viable strategy to optimize its pharmaceutical properties.

The characterization of these drug delivery systems is a multi-faceted process crucial for ensuring their quality, stability, and performance. researchgate.netmdpi.com The goal is to thoroughly understand the physicochemical properties of the nanoparticles and the state of the encapsulated drug. This involves a suite of analytical techniques to assess various parameters.

Key characterization aspects include:

Size and Morphology: Techniques like Dynamic Light Scattering (DLS) and electron microscopy (SEM, TEM) are used to determine the particle size, size distribution, and shape.

Surface Properties: The surface charge, measured as zeta potential, is critical for predicting the stability of the colloidal suspension and its interaction with biological systems.

Drug Loading and Encapsulation Efficiency: This determines the amount of drug successfully incorporated into the polymer matrix. It is typically measured by separating the encapsulated drug from the free drug and quantifying the drug amount using HPLC.

Drug-Polymer Interaction and Physical State: Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to investigate potential interactions between the drug and the polymer and to determine if the drug is in a crystalline or amorphous state within the polymer matrix. mdpi.com

In Vitro Drug Release: Release studies are performed under physiological conditions to determine the rate and mechanism of drug release from the polymer system over time.

Table 5: Characterization Techniques for a Hypothetical Polymer-Based Nanoparticle System Containing this compound

Characterization Technique Parameter Measured Importance
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI) Affects stability, biological fate, and release kinetics.
Zeta Potential Analysis Surface Charge Predicts colloidal stability and interactions with cell membranes.
Scanning/Transmission Electron Microscopy (SEM/TEM) Morphology, Size Verification Visual confirmation of nanoparticle shape and size.
High-Performance Liquid Chromatography (HPLC) Drug Loading, Encapsulation Efficiency Quantifies the amount of drug in the formulation.
Fourier-Transform Infrared (FTIR) Spectroscopy Drug-Polymer Interactions Confirms encapsulation and assesses chemical integrity. researchgate.net
Differential Scanning Calorimetry (DSC) Physical State of Drug (Crystalline/Amorphous) Influences drug release and formulation stability. mdpi.com

Challenges, Opportunities, and Future Perspectives in the Research of 7 Bromo 6 Fluoro 1h Indazole

Addressing Synthetic Challenges and Improving Compound Yields

The synthesis of specifically substituted indazoles like 7-Bromo-6-fluoro-1H-indazole presents notable challenges. Achieving regioselectivity during halogenation is a primary hurdle. rsc.orgnih.gov The electronic nature of the indazole ring can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. rsc.orgnih.gov For instance, the direct bromination of 4-substituted 1H-indazoles has been shown to be highly regioselective for the C7 position, a process that could potentially be adapted. nih.gov However, the presence of a fluorine atom at the C6 position, as in the target molecule, will influence the electron density distribution and may alter this selectivity.

Various synthetic strategies for indazoles have been developed, including metal-free halogenation, palladium-catalyzed cross-coupling reactions, and cyclization of appropriately substituted precursors. rsc.orgnih.govchemicalbook.com A practical, two-step synthesis for the related 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile (B3417380) has been developed, involving regioselective bromination followed by cyclization with hydrazine (B178648). mdpi.com This approach, which avoids costly starting materials and eliminates the need for column chromatography, could serve as a model for developing an efficient synthesis of this compound. mdpi.com Future efforts should focus on optimizing reaction conditions, such as the choice of solvent, base, and catalyst, to improve the yield and purity of this compound and its derivatives. nih.govchemicalbook.com

Expanding the Therapeutic Landscape of Halogenated Indazole Derivatives

The indazole core is a privileged scaffold found in numerous biologically active compounds, with applications in oncology, inflammation, and infectious diseases. nih.govnih.gov Halogenation is a key strategy in medicinal chemistry to enhance a molecule's therapeutic potential by modifying its lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org For example, pazopanib, a tyrosine kinase inhibitor with an indazole core, is approved for treating renal cell carcinoma, and niraparib (B1663559) is used for various cancers. nih.gov

Derivatives of halogenated indazoles have shown a wide array of pharmacological activities:

Anticancer Activity: Many indazole derivatives are developed as kinase inhibitors, which are crucial for cancer treatment. nih.gov For instance, 6-bromo-1H-indazole has been investigated for its anticancer and anti-proliferative effects. researchgate.net The introduction of fluorine can further enhance potency, as seen in derivatives designed as fibroblast growth factor receptor (FGFR) inhibitors. nih.gov

Anti-inflammatory and Analgesic Activity: Certain indazole analogues exhibit anti-inflammatory, antipyretic, and analgesic properties. hilarispublisher.com

Antimicrobial and Antiprotozoal Activity: Halogenated indazoles have been evaluated for their efficacy against various pathogens. nih.gov A series of 4-bromo-1H-indazole derivatives showed potent antiprotozoal activity. nih.gov

Antiviral Activity: Indazole-containing compounds have been discovered with potent anti-influenza activity, targeting the viral polymerase. nih.gov The 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate for Lenacapavir, a potent anti-HIV drug. mdpi.comnih.gov

The specific 7-bromo-6-fluoro substitution pattern could lead to novel interactions with biological targets, potentially opening new therapeutic avenues.

Achieving Deeper Mechanistic Understanding of Biological Actions

A fundamental opportunity in the study of this compound lies in elucidating its precise mechanisms of action. For many indazole-based drugs, the primary mode of action involves the inhibition of protein kinases. nih.gov The indazole scaffold can act as an effective hinge-binding fragment in the ATP-binding pocket of kinases. chemicalbook.com For example, certain indazole-based sulfonamides have been identified as potential MAPK1 kinase inhibitors for cancer treatment. mdpi.com

Another emerging target for indazole compounds is the Hippo signaling pathway, where they can act as TEAD inhibitors, which is relevant for cancer therapy. nih.govacs.org Furthermore, some indazole derivatives have been found to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. nih.gov The unique electronic properties conferred by the 7-bromo and 6-fluoro substituents could lead to novel binding modes or target selectivity. acs.org Future research should employ techniques like X-ray crystallography of ligand-protein complexes, and biochemical and cellular assays to understand how this compound and its derivatives interact with their biological targets at a molecular level.

Development of Highly Selective Agents with Favorable Safety Profiles

A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and improve the safety profile. The development of indazole derivatives has often focused on creating selective kinase inhibitors. focusbiomolecules.com For example, structure-activity relationship (SAR) studies have been crucial in optimizing the selectivity of indazole-based inhibitors for targets like transforming growth factor-β-activated kinase 1 (TAK1). nih.gov

The strategic placement of halogen atoms on the indazole ring is a critical tool for modulating selectivity. The fluorine atom at the C6 position and the bromine atom at the C7 position of this compound provide distinct vectors for chemical modification. The bromine atom, in particular, serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to probe the chemical space around the core scaffold and optimize binding to the target. nih.gov Computational modeling and in-vitro screening assays will be essential to guide the design of derivatives with improved selectivity and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Integration of Artificial Intelligence (AI) and Automation in Accelerating Drug Discovery

Predictive Modeling: AI algorithms can analyze the chemical structure to predict biological activity, ADME properties, and potential toxicity, thereby prioritizing the synthesis of the most promising candidates. hilarispublisher.com

De Novo Drug Design: Generative AI models can design novel molecules based on the indazole scaffold with optimized properties for specific biological targets. technologynetworks.com

Synthesis Planning: AI tools can assist in developing efficient synthetic routes for complex derivatives, a key challenge for substituted indazoles. elsevier.com

Data Analysis: AI can process large datasets from high-throughput screening to identify structure-activity relationships and guide lead optimization. astrazeneca.com

By integrating AI and automated laboratory systems, researchers can significantly reduce the time and cost associated with discovering and developing new drugs based on the this compound scaffold. nih.gov

Strategies for Preclinical and Clinical Translation of Promising this compound Candidates

The path from a promising laboratory compound to a clinically approved drug is long and arduous. For any derivative of this compound identified as a potential therapeutic agent, a robust preclinical and clinical development strategy is essential. This involves comprehensive in-vitro and in-vivo testing to establish a compound's efficacy and safety profile.

Key steps include evaluating pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). nih.gov Animal models relevant to the target disease are crucial for demonstrating in-vivo efficacy. nih.gov For example, a potent indazole derivative, compound 2f, was shown to suppress tumor growth in a mouse model of breast cancer without obvious side effects. nih.gov The development of Lenacapavir, which contains a related indazole fragment, provides a successful example of navigating clinical trials for an indazole-based drug. nih.gov A clear understanding of the regulatory requirements and the design of well-controlled clinical trials are paramount for successful translation.

Exploration of Novel Bioactive Moieties and Chemical Space with the Indazole Scaffold

The this compound scaffold is a valuable starting point for exploring new chemical space and discovering novel bioactive molecules. nih.govmlr.press The term "chemical space" refers to the entire collection of all possible molecules. mlr.press The strategic functionalization of the indazole core can lead to compounds with entirely new biological activities. nih.gov

The bromine atom at the C7 position is particularly useful as it allows for the application of various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of aryl and heteroaryl groups. nih.gov This enables the creation of large and diverse libraries of compounds for high-throughput screening. nih.gov Tools like Scaffold Hunter can be used to navigate the resulting chemical space and identify structural motifs associated with desired biological activities. nih.gov By combining the this compound core with other pharmacophores, researchers can develop hybrid molecules with dual or synergistic activities, further expanding the therapeutic potential of this versatile scaffold. acs.org

Q & A

Basic: What are the key structural features of 7-Bromo-6-fluoro-1H-indazole that influence its reactivity in synthetic chemistry?

The compound’s reactivity is governed by the electronic and steric effects of the bromine (position 7) and fluorine (position 6) substituents. Bromine’s large atomic radius and polarizability facilitate nucleophilic aromatic substitution (SNAr) at position 7, while fluorine’s strong electron-withdrawing nature enhances electrophilic substitution at adjacent positions. The indazole core’s nitrogen atoms enable coordination with transition metals, making it amenable to cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from bromine may limit accessibility to position 7, directing functionalization to positions 2 or 4 .

Basic: How can researchers confirm the purity and identity of this compound following synthesis?

Methodological Steps:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Identify aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons).
    • 19F NMR: Confirm fluorine presence (δ ~ -110 to -120 ppm for aromatic F).
    • 13C NMR: Detect deshielded carbons adjacent to Br/F.
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization).
  • Mass Spectrometry (MS): Verify molecular ion [M+H]+ at m/z 229.96 (C7H4BrFN2).
  • X-ray Crystallography: Refine crystal structures using SHELXL to resolve halogen-halogen interactions .

Advanced: What are the methodological challenges in achieving regioselective functionalization of this compound, and how can they be addressed using modern catalytic systems?

Challenges:

  • Competing reactivity at positions 2, 4, and 7 due to electronic effects.
  • Steric hindrance from bromine at position 7.

Solutions:

  • Palladium Catalysis: Use Pd(PPh3)4 with bulky ligands (e.g., XPhos) to favor coupling at position 2.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at position 4.
  • Directed Ortho-Metalation (DoM): Employ directing groups (e.g., -Bpin) to functionalize position 6.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity under controlled heating .

Advanced: How do steric and electronic effects of bromine and fluorine substituents in this compound influence its binding affinity in enzyme inhibition studies?

Key Findings:

  • Bromine: Enhances hydrophobic interactions with enzyme pockets (e.g., bovine milk LPO in ).
  • Fluorine: Modulates hydrogen-bonding networks due to high electronegativity.

Methodological Approach:

  • Docking Studies (AutoDock/Vina): Compare binding poses of this compound with analogs (e.g., 7-Bromo-1H-indazole).
  • Enzyme Assays: Measure IC50 values under standardized conditions (pH 7.4, 37°C).
DerivativeSubstituent PositionsLPO Inhibition (%)*
7-Bromo-1H-indazole7-Br45
6-Fluoro-1H-indazole6-F38
This compound7-Br, 6-F62 (hypothetical)

*Hypothetical data extrapolated from .

Basic: What are the common synthetic routes for this compound, and what critical parameters influence yield?

Synthetic Pathways:

Cyclization of o-Fluoroaniline Derivatives:

  • React 3-bromo-4-fluoroaniline with NaNO2/HCl to form diazonium salts, followed by cyclization in acidic media.

Halogen Exchange:

  • Substitute chlorine in 7-chloro-6-fluoro-1H-indazole using CuBr or HBr/AcOH.

Critical Parameters:

  • Temperature: Maintain 80–120°C to prevent decomposition.
  • Stoichiometry: Use 1.2 eq. brominating agents (NBS or Br2) for complete substitution.
  • Catalyst: Add KI (10 mol%) to accelerate SNAr at position 7 .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

Strategies:

  • Meta-Analysis: Compare assay conditions (e.g., enzyme concentration, incubation time).
  • Structure-Activity Relationship (SAR): Systematically vary substituent positions (e.g., 5-Bromo-6-fluoro vs. 7-Bromo-6-fluoro) to isolate electronic/steric contributions.
  • Statistical Validation: Apply multivariate regression to correlate substituent effects with activity.
  • In Silico-Experimental Hybrid Workflows: Use molecular dynamics (GROMACS) to model binding stability under varying pH/temperature .

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